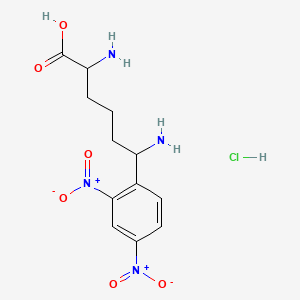
alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido alfa,épsilon-diamino-2,4-dinitrobenzohexanoico monohidrocloruro: es un compuesto orgánico complejo con la fórmula molecular C12H17ClN4O6 y un peso molecular de 348,73958 g/mol . Este compuesto se caracteriza por la presencia de grupos funcionales amino y nitro, que contribuyen a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido alfa,épsilon-diamino-2,4-dinitrobenzohexanoico monohidrocloruro típicamente implica reacciones orgánicas de varios pasos El proceso comienza con la nitración de derivados del benceno para introducir grupos nitro en posiciones específicasEl paso final implica la formación de la cadena de ácido hexanoico y la adición del grupo hidrocloruro para estabilizar el compuesto .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de nitración y reducción a gran escala, utilizando equipos especializados para garantizar la seguridad y la eficiencia. Las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, se optimizan para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido alfa,épsilon-diamino-2,4-dinitrobenzohexanoico monohidrocloruro experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos amino pueden oxidarse para formar derivados de nitroso o nitro.
Reducción: Los grupos nitro pueden reducirse a grupos amino en condiciones específicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Agentes reductores: Como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Reactivos de sustitución: Como halógenos (Cl2, Br2) o agentes alquilantes.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de nitroso, mientras que la reducción puede producir grupos amino adicionales .
Aplicaciones Científicas De Investigación
El ácido alfa,épsilon-diamino-2,4-dinitrobenzohexanoico monohidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con moléculas biológicas y sus efectos en los procesos celulares.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido alfa,épsilon-diamino-2,4-dinitrobenzohexanoico monohidrocloruro implica su interacción con dianas moleculares específicas. Los grupos amino y nitro del compuesto pueden formar enlaces de hidrógeno e interacciones electrostáticas con proteínas, enzimas y otras biomoléculas. Estas interacciones pueden modular la actividad de estas dianas, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
2,4-Dinitrofenilhidrazina: Similar en tener grupos nitro, pero carece de los componentes amino y ácido hexanoico.
6-Amino-2,4-dinitrotolueno: Contiene grupos amino y nitro, pero difiere en la estructura general y los grupos funcionales.
2,4-Dinitroanilina: Comparte los grupos nitro, pero carece de la cadena de ácido hexanoico y del grupo amino adicional.
Singularidad
El ácido alfa,épsilon-diamino-2,4-dinitrobenzohexanoico monohidrocloruro es único debido a su combinación de grupos amino, nitro y ácido hexanoico, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones específicas en investigación e industria .
Propiedades
Número CAS |
94481-40-0 |
|---|---|
Fórmula molecular |
C12H17ClN4O6 |
Peso molecular |
348.74 g/mol |
Nombre IUPAC |
2,6-diamino-6-(2,4-dinitrophenyl)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H16N4O6.ClH/c13-9(2-1-3-10(14)12(17)18)8-5-4-7(15(19)20)6-11(8)16(21)22;/h4-6,9-10H,1-3,13-14H2,(H,17,18);1H |
Clave InChI |
VWUJKKUYDZOKRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(CCCC(C(=O)O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



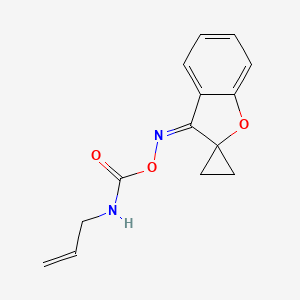



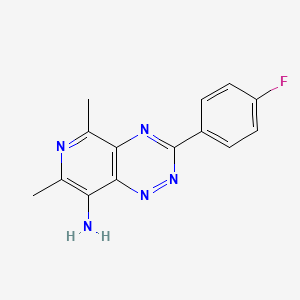
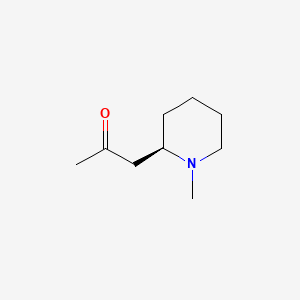
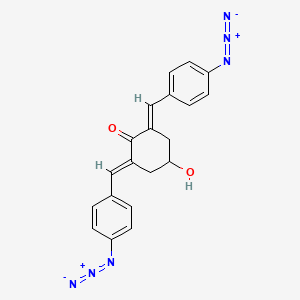
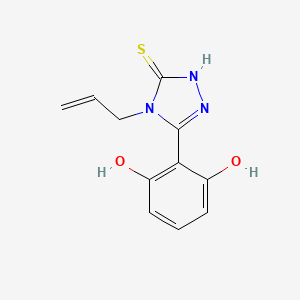
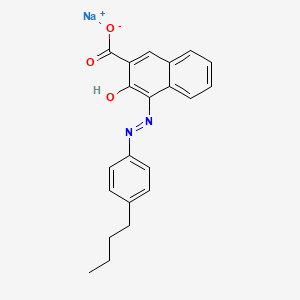
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
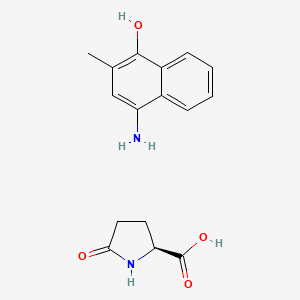

![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
